Benzyl 2,2-diphenylhydrazine-1-carboxylate
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Overview
Description
Benzyl 2,2-diphenylhydrazine-1-carboxylate is an organic compound that features a benzyl group attached to a hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-diphenylhydrazine-1-carboxylate typically involves the reaction of benzyl chloride with 2,2-diphenylhydrazine in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: this compound oxide
Reduction: Benzyl 2,2-diphenylhydrazine
Substitution: Various benzyl-substituted derivatives
Scientific Research Applications
Benzyl 2,2-diphenylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 2,2-diphenylhydrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Benzyl 2,2-diphenylhydrazine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Benzyl 2,2-diphenylhydrazine-1-carboxamide: Contains an amide group instead of a carboxylate, altering its chemical properties and reactivity.
Uniqueness: Benzyl 2,2-diphenylhydrazine-1-carboxylate is unique due to its combination of a benzyl group with a hydrazine derivative and a carboxylate group. This structure provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
37637-38-0 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl N-(N-phenylanilino)carbamate |
InChI |
InChI=1S/C20H18N2O2/c23-20(24-16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |
InChI Key |
VJBKDXVFRGAVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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